trans-Cyclobutane-1,2-dicarboxylic acid
Overview
Description
trans-Cyclobutane-1,2-dicarboxylic acid: is an organic compound with the molecular formula C6H8O4 It is a derivative of cyclobutane, featuring two carboxylic acid groups attached to adjacent carbon atoms in a trans configuration
Mechanism of Action
Target of Action
Trans-Cyclobutane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C6H8O4 The interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from this compound .
Mode of Action
It is known that the interaction of the carboxyl groups in the fragmentation of the molecular ions of cis-cyclobutane-1,2-dicarboxylic acid helps to distinguish it from this compound .
Biochemical Pathways
It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
Action Environment
It is known that the cyclobutane ring in cbda-4 was cleaved upon heating, suggesting that temperature could be a significant environmental factor influencing its action .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Cyclobutene: One common method involves the catalytic hydrogenation of cyclobutene-1,2-dicarboxylic acid. This reaction typically uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures.
From Adipic Acid: Another method starts with adipic acid, which undergoes a series of reactions including cyclization and subsequent functional group transformations to yield trans-cyclobutane-1,2-dicarboxylic acid.
Industrial Production Methods: Industrial production often involves the hydrogenation of cyclobutene derivatives due to the scalability and efficiency of this process. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-Cyclobutane-1,2-dicarboxylic acid can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or aldehydes, using reagents such as lithium aluminum hydride or borane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups like esters or amides, using reagents like thionyl chloride or carbodiimides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Thionyl chloride (SOCl2), carbodiimides (e.g., DCC)
Major Products:
Oxidation: Diketone derivatives
Reduction: Alcohols, aldehydes
Substitution: Esters, amides
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: trans-Cyclobutane-1,2-dicarboxylic acid is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It serves as a monomer in the production of specialty polymers with unique mechanical and thermal properties.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a scaffold in drug design, particularly for developing inhibitors of specific enzymes or receptors.
Biochemical Studies: It is used in studies of enzyme mechanisms and protein-ligand interactions due to its rigid structure and functional groups.
Industry:
Material Science: this compound is used in the development of new materials with enhanced properties, such as improved durability and resistance to environmental factors.
Catalysis: It is explored as a ligand in catalytic systems for various chemical transformations.
Comparison with Similar Compounds
cis-Cyclobutane-1,2-dicarboxylic acid: This isomer has the carboxylic acid groups in a cis configuration, leading to different chemical and physical properties.
Cyclopropane-1,1-dicarboxylic acid: A smaller ring structure with different reactivity and applications.
Cyclobutane-1,1-dicarboxylic acid: Another derivative with both carboxylic acid groups on the same carbon, affecting its reactivity and use.
Uniqueness: trans-Cyclobutane-1,2-dicarboxylic acid is unique due to its trans configuration, which imparts distinct steric and electronic properties. This configuration can influence the compound’s reactivity, making it suitable for specific synthetic applications and enabling the formation of unique products that are not easily accessible from its cis isomer or other related compounds.
Properties
IUPAC Name |
(1R,2R)-cyclobutane-1,2-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031207 | |
Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-13-6 | |
Record name | (±)-trans-1,2-Cyclobutanedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1124-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-cyclobutane-1,2-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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